molecular formula C11H13N5 B14357194 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline CAS No. 91477-50-8

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline

Katalognummer: B14357194
CAS-Nummer: 91477-50-8
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: OHGVDMDNMOBFFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is a complex organic compound featuring an imidazole ring, a hydrazine group, and a dimethylaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the acylation of a formamidine followed by quaternization of the second nitrogen to form the 4-hydroxyimidazolium salt. This intermediate is then deprotonated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The hydrazine group can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydrazine group can form covalent bonds with specific proteins, altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to interact with both metal ions and proteins makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

91477-50-8

Molekularformel

C11H13N5

Molekulargewicht

215.25 g/mol

IUPAC-Name

4-(1H-imidazol-2-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C11H13N5/c1-16(2)10-5-3-9(4-6-10)14-15-11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13)

InChI-Schlüssel

OHGVDMDNMOBFFQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)N=NC2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.